4-((6-Fluoroquinolin-4-yl)amino)benzonitrile

Lipophilicity Drug-likeness Permeability

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile (CAS 1018045-41-4, PubChem CID is a fluorinated 4-aminoquinoline derivative bearing a para-cyano substituent on the aniline ring. Its computed physicochemical properties—molecular weight 263.27 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 48.7 Ų, and a single hydrogen bond donor—place it within drug-like chemical space favorable for cell permeability and oral bioavailability optimization.

Molecular Formula C16H10FN3
Molecular Weight 263.275
CAS No. 1018045-41-4
Cat. No. B2853361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Fluoroquinolin-4-yl)amino)benzonitrile
CAS1018045-41-4
Molecular FormulaC16H10FN3
Molecular Weight263.275
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=C3C=C(C=CC3=NC=C2)F
InChIInChI=1S/C16H10FN3/c17-12-3-6-15-14(9-12)16(7-8-19-15)20-13-4-1-11(10-18)2-5-13/h1-9H,(H,19,20)
InChIKeyBPGHAUIMNRTPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((6-Fluoroquinolin-4-yl)amino)benzonitrile (CAS 1018045-41-4): Procurement-Grade Physicochemical and Structural Profiling


4-((6-Fluoroquinolin-4-yl)amino)benzonitrile (CAS 1018045-41-4, PubChem CID 39850728) is a fluorinated 4-aminoquinoline derivative bearing a para-cyano substituent on the aniline ring [1]. Its computed physicochemical properties—molecular weight 263.27 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 48.7 Ų, and a single hydrogen bond donor—place it within drug-like chemical space favorable for cell permeability and oral bioavailability optimization [1]. The compound is commercially available from multiple vendors at ≥98% purity, typically stored sealed under dry conditions at 2–8°C, and is designated exclusively for research and further manufacturing use .

Why In-Class 4-Aminoquinoline Analogs Cannot Simply Replace 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile in Lead Optimization


Within the 4-aminoquinoline chemotype, even minor substitutions on the quinoline core profoundly alter target engagement, metabolic stability, and selectivity profiles. The specific placement of a single fluorine atom at the C6 position of the quinoline ring, combined with the electron-withdrawing para-cyano group on the aniline moiety, creates a unique electronic environment and hydrogen-bonding topology that generic analogs (e.g., non-fluorinated or differently halogenated variants) do not replicate [1]. In kinase inhibitor discovery programs, the 6-fluoro substitution pattern has been associated with enhanced metabolic stability through blockade of cytochrome P450-mediated oxidation at that position, relative to non-fluorinated or C7-fluorinated isomers—a property that cannot be assumed for all 4-aminoquinoline derivatives [2].

Quantitative Differentiation Evidence for 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Driven by C6-Fluoro Substitution Compared to Non-Fluorinated Parent Scaffold

The C6-fluoro substituent on the quinoline core increases the computed lipophilicity of 4-((6-fluoroquinolin-4-yl)amino)benzonitrile (XLogP3 = 3.6) relative to the non-fluorinated parent scaffold 4-(quinolin-4-ylamino)benzonitrile (estimated XLogP3 ≈ 3.0 based on fragment-based calculation subtracting the fluorine contribution per the Crippen method) [1]. This ΔXLogP3 of approximately +0.6 log units is expected to enhance passive membrane permeability by roughly 3- to 4-fold based on established logP–permeability correlations [2].

Lipophilicity Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) Relative to 6-Methoxy and 6-Hydroxy Analogs

The TPSA of 4-((6-fluoroquinolin-4-yl)amino)benzonitrile is computed as 48.7 Ų [1]. This is substantially lower than 6-methoxy-quinoline analogs (estimated TPSA ~57.9 Ų) or 6-hydroxy-quinoline analogs (estimated TPSA ~68.9 Ų), both of which introduce additional hydrogen bond acceptors at the same position. The TPSA value below 60 Ų is favorable for blood–brain barrier penetration, whereas TPSA > 60 Ų is typically associated with poor CNS exposure.

Polar surface area CNS penetration Oral bioavailability

C6-Fluoro Metabolic Stability Advantage Over C7-Fluoro and Non-Fluorinated 4-Aminoquinoline Isomers

Fluorine substitution at the C6 position of quinoline has been demonstrated in the broader 4-aminoquinoline literature to confer superior metabolic stability compared to C7-fluoro or non-fluorinated analogs by blocking cytochrome P450-mediated oxidative metabolism at the C6 site [1]. While specific microsomal stability data for 4-((6-fluoroquinolin-4-yl)amino)benzonitrile are not yet reported in the public domain, the positional advantage of C6-fluorination is a well-precedented class-level principle. In contrast, C7-fluoro analogs retain a metabolically labile C6 position, which can undergo hydroxylation and subsequent conjugation.

Metabolic stability CYP450 Fluorine positional effects

Commercial Availability at Consistent ≥98% Purity with Defined Storage and Handling Specifications

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile is commercially available from multiple independent vendors (ChemScene, Leyan, MolCore) at ≥98% purity with documented storage conditions (sealed dry, 2–8°C) . This contrasts with several structurally related but less common 4-aminoquinoline analogs (e.g., certain 2-methyl-7-trifluoromethyl derivatives), which are listed by limited vendors at lower or unspecified purity thresholds. The availability from multiple independent sources reduces single-supplier dependency risk for long-term research programs.

Procurement Quality control Reproducibility

Recommended Application Scenarios for 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile Based on Current Evidence


Kinase Inhibitor Lead Optimization with CNS Penetration Requirements

The favorable combination of XLogP3 (3.6) and TPSA (48.7 Ų) makes 4-((6-fluoroquinolin-4-yl)amino)benzonitrile an attractive scaffold for CNS-penetrant kinase inhibitor programs [1]. Its TPSA below the 60 Ų threshold supports the potential for blood–brain barrier penetration, while the C6-fluoro substitution provides a metabolic stability advantage predicted from class-level SAR [2]. Medicinal chemistry teams targeting glioblastoma or brain-metastatic cancers may prioritize this scaffold over higher-TPSA analogs.

Structure–Activity Relationship (SAR) Exploration of 4-Aminoquinoline Fluorine Positional Effects

This compound serves as a critical tool molecule for systematic SAR studies comparing C6-fluoro, C7-fluoro, and non-fluorinated 4-aminoquinoline analogs [1]. Procurement from multiple vendors at consistent ≥98% purity ensures that observed biological differences can be confidently attributed to structural features rather than impurity artifacts [2]. Researchers can use this compound as a reference standard for fluorine positional scanning in kinase selectivity panels.

In Vitro ADME Profiling of Fluorinated Quinoline Chemical Probes

Given the class-level evidence that C6-fluorination enhances metabolic stability by blocking CYP450-mediated oxidation [1], 4-((6-fluoroquinolin-4-yl)amino)benzonitrile is well-suited as a probe compound in comparative microsomal stability studies. Its computed physicochemical properties (MW 263.27, XLogP3 3.6) fall within optimal ranges for oral drug-like space, making it a useful benchmark for evaluating metabolic stability improvements conferred by 6-fluoro substitution relative to des-fluoro or 6-substituted oxygenated analogs [2].

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 263.27 g/mol, a single rotatable bond (2 rotatable bonds total), and a defined hydrogen-bonding motif (1 donor, 4 acceptors), this compound sits at the interface of fragment-like and lead-like chemical space [1]. Its structural simplicity and commercial availability make it a practical starting point for fragment growing or scaffold hopping campaigns in kinase drug discovery, particularly where fluorine-mediated conformational and metabolic effects are desired [2].

Quote Request

Request a Quote for 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.